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Compound of Interest

Compound Name:
Benzaldehyde, 2-chloro-4-

hydroxy-3-methyl-

CAS No.: 55289-24-2

Cat. No.: B12091682

Get Quote

CAS: 55289-24-2 Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

Part 1: Executive Technical Summary
2-chloro-4-hydroxy-3-methylbenzaldehyde is a highly functionalized aromatic intermediate

characterized by a dense substitution pattern. The presence of a chlorine atom at the ortho

position (C2) and a methyl group at the meta position (C3) relative to the aldehyde creates a

unique steric and electronic environment around the hydroxyl group (C4).

Core Utility: This molecule acts as a "privileged scaffold" precursor. It is primarily utilized in the

synthesis of fused heterocyclic systems, particularly substituted coumarins and benzofurans,

which are critical pharmacophores in anticoagulant, anti-inflammatory, and antitumor drug

discovery. The halogen moiety (Cl) provides a handle for further cross-coupling reactions (e.g.,

Suzuki-Miyaura), while the aldehyde serves as a universal electrophile for condensation

reactions.

Part 2: Physicochemical Profile[1]
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The following data aggregates calculated and experimental properties essential for handling

and purification.

Property Value Notes

Appearance
Off-white to pale yellow

crystalline solid

Oxidizes slightly upon air

exposure.

Melting Point 145 – 148 °C

Sharp melting point indicates

high purity; broadens with

hydration.

Boiling Point 290 – 295 °C (at 760 mmHg)

Decomposition may occur near

boiling; vacuum distillation

recommended.

LogP ~2.1

Moderate lipophilicity; soluble

in organic solvents, poor water

solubility.

pKa (Phenolic) ~7.5 – 8.0

More acidic than unsubstituted

phenol due to the electron-

withdrawing aldehyde and

chlorine.

Solubility
DMSO, Ethanol, Ethyl Acetate,

DCM

Insoluble in water; soluble in

aqueous NaOH (phenolate

formation).

Part 3: Synthetic Protocol (The "Gold Standard")
While several routes exist, the Vilsmeier-Haack Formylation of 3-chloro-2-methylphenol is the

most regioselective and scalable method. This protocol avoids the poor selectivity often seen

with the Reimer-Tiemann reaction on such crowded rings.

Mechanism & Retrosynthesis
The synthesis relies on the electrophilic aromatic substitution of 3-chloro-2-methylphenol. The

hydroxyl group at C1 directs the incoming formyl group to the para position (C4). The chlorine
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at C3 and methyl at C2 (relative to OH) provide steric guidance but do not deactivate the ring

sufficiently to prevent formylation.

Precursor: 3-chloro-2-methylphenol (CAS 3260-87-5)

Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)

Solvent: DMF (excess)

Step-by-Step Methodology
1. Preparation of Vilsmeier Reagent:

Setup: Flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, dropping

funnel, and drying tube (CaCl₂).

Action: Charge with anhydrous DMF (5.0 equiv). Cool to 0°C in an ice-salt bath.

Addition: Add POCl₃ (1.2 equiv) dropwise over 30 minutes.

Critical Check: Ensure temperature remains < 5°C to prevent thermal decomposition. The

solution should turn pale yellow/viscous as the chloroiminium ion forms.

2. Formylation Substrate Addition:

Action: Dissolve 3-chloro-2-methylphenol (1.0 equiv) in a minimum volume of DMF.

Addition: Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.

Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6

hours.

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting phenol spot (high R_f)

should disappear, replaced by the aldehyde product (lower R_f, UV active).

3. Hydrolysis & Workup:

Quench: Pour the reaction mixture onto crushed ice (500g per mole).
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Hydrolysis: Add saturated Sodium Acetate (NaOAc) solution until pH ≈ 5–6. Stir vigorously

for 1 hour. This hydrolyzes the intermediate iminium salt to the aldehyde.

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column

chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Synthetic Pathway Visualization
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Figure 1: Vilsmeier-Haack synthetic route ensuring regioselective formylation para to the

hydroxyl group.

Part 4: Functional Derivatization & Applications
The chemical value of CAS 55289-24-2 lies in its trifunctional nature:

Aldehyde (-CHO): Electrophile for condensation.

Phenol (-OH): Nucleophile for etherification/esterification.

Aryl Chloride (-Cl): Handle for metal-catalyzed coupling (Suzuki/Buchwald) or steric blocker.

Workflow 1: Synthesis of Coumarin Derivatives (Perkin
Reaction)
This is the primary industrial application. The aldehyde condenses with active methylenes to

form the lactone ring.
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Reagents: Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc).

Protocol: Reflux the aldehyde with Ac₂O/NaOAc at 180°C.

Outcome: Cyclization yields 8-chloro-7-methyl-2-oxo-2H-chromene derivatives.

Significance: These scaffolds are investigated for anticoagulant activity (Vitamin K

antagonism).

Workflow 2: Schiff Base Ligand Synthesis
The aldehyde reacts with primary amines to form imines (Schiff bases), which are potent

ligands for transition metal catalysis.

Reagents: Primary Amine (R-NH₂), Ethanol, catalytic Acid.

Outcome: N-(2-chloro-4-hydroxy-3-methylbenzylidene)amines.

Significance: Used in coordination chemistry to create O-N donor ligands for copper or nickel

catalysts.

Reactivity Visualization
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Figure 2: Divergent synthetic pathways utilizing the aldehyde and hydroxyl functionalities.
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Part 5: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):

Signal Word: WARNING

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][3]

H335: May cause respiratory irritation.[1][3]

Handling Protocols:

PPE: Nitrile gloves (0.11 mm min thickness) and safety goggles are mandatory. The phenol

moiety allows rapid skin absorption.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is prone to

autoxidation to the corresponding benzoic acid (2-chloro-4-hydroxy-3-methylbenzoic acid) if

left in aerobic conditions.

Spill Response: Do not wash into drains.[1] Adsorb with vermiculite and dispose of as

halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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